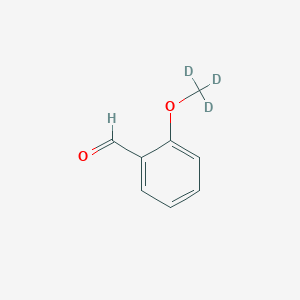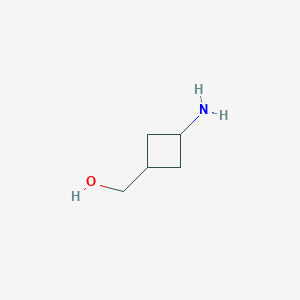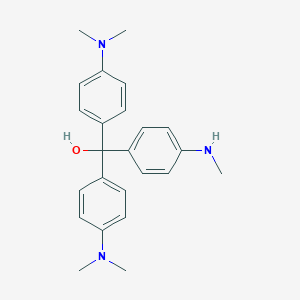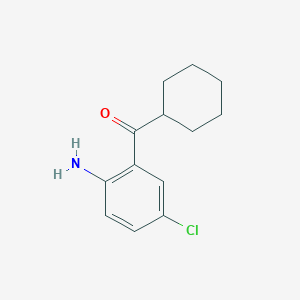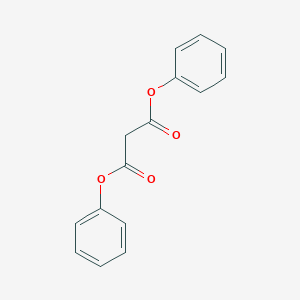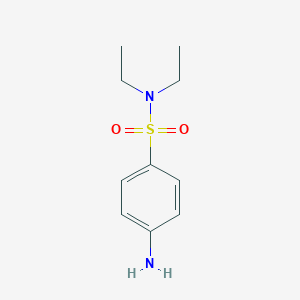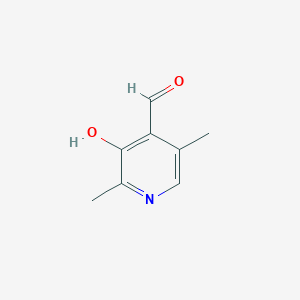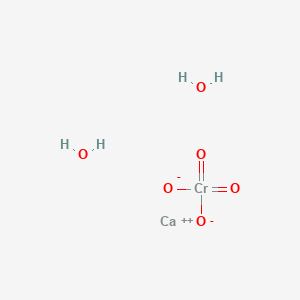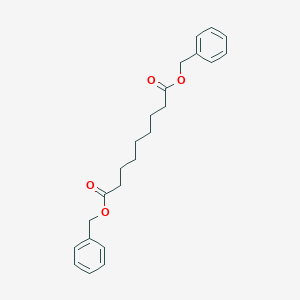
Dibenzyl azelate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl azelate is a chemical compound that belongs to the class of azelate esters. It is used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of dibenzyl azelate is not well understood. However, it is believed to act as a plasticizer by reducing the intermolecular forces between polymer chains. This results in increased flexibility and improved mechanical properties of the polymer.
Effets Biochimiques Et Physiologiques
Dibenzyl azelate has not been extensively studied for its biochemical and physiological effects. However, it is believed to be relatively safe and non-toxic. It is not known to cause any significant adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
Dibenzyl azelate has several advantages for lab experiments. It is relatively inexpensive and readily available. It is also easy to handle and store. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in aqueous solutions. It is also not very stable under acidic or basic conditions.
Orientations Futures
There are several future directions for the use of dibenzyl azelate in scientific research. It can be used as a precursor in the synthesis of new organic compounds with unique properties. It can also be used as a plasticizer in the manufacturing of new polymers with improved mechanical properties. Further research is needed to fully understand the mechanism of action of dibenzyl azelate and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of dibenzyl azelate can be achieved by the esterification of azelaic acid with benzyl alcohol. This reaction is catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction occurs at a high temperature of around 150-180°C and takes several hours to complete. The product is then purified by distillation or recrystallization.
Applications De Recherche Scientifique
Dibenzyl azelate has been extensively used in scientific research due to its unique properties. It is used as a precursor in the synthesis of various organic compounds such as polyesters, polyamides, and polyurethanes. It is also used as a plasticizer in the manufacturing of PVC and other polymers.
Propriétés
Numéro CAS |
1932-84-9 |
|---|---|
Nom du produit |
Dibenzyl azelate |
Formule moléculaire |
C23H28O4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
dibenzyl nonanedioate |
InChI |
InChI=1S/C23H28O4/c24-22(26-18-20-12-6-4-7-13-20)16-10-2-1-3-11-17-23(25)27-19-21-14-8-5-9-15-21/h4-9,12-15H,1-3,10-11,16-19H2 |
Clé InChI |
AEPUKSBIJZXFCI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)CCCCCCCC(=O)OCC2=CC=CC=C2 |
Autres numéros CAS |
1932-84-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



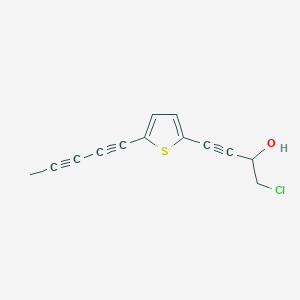
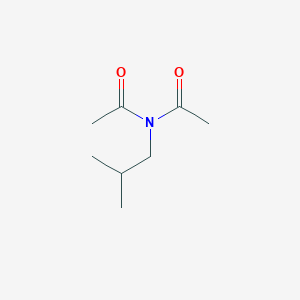
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)
